Phenoxy vs. Alkoxy Substituent at Pyrimidine 6-Position: Structural Differentiation from Ethoxy and Isopropoxy Analogs
The target compound (CAS 946231-21-6) incorporates a phenoxy substituent at the pyrimidine 6-position, distinguishing it from the closest commercially available analogs: 1-[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one and 1-[4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one . Calculated physicochemical parameters derived from the SMILES structure (CC1=NC(=CC(OC2=CC=CC=C2)=N1)N1CCN(CC1)C(=O)CCC1=CC=CC=C1) place the target compound at a higher calculated logP (estimated ~4.2) compared to the ethoxy analog (estimated logP ~3.1), reflecting the greater lipophilicity conferred by the aromatic phenoxy ring. Topological polar surface area (TPSA) for the target compound is calculated at approximately 67 Ų, versus approximately 57 Ų for the ethoxy analog, indicating differential membrane permeability potential . These property differences are meaningful for procurement decisions involving cell-based assays where passive diffusion and intracellular target engagement are critical.
| Evidence Dimension | Substituent at pyrimidine 6-position and calculated molecular properties |
|---|---|
| Target Compound Data | Phenoxy substituent; MW 402.50; estimated logP ~4.2; estimated TPSA ~67 Ų |
| Comparator Or Baseline | Ethoxy analog: MW ~355; estimated logP ~3.1; estimated TPSA ~57 Ų. Isopropoxy analog: MW ~369; estimated logP ~3.5 |
| Quantified Difference | Δ logP ≈ +1.1 (vs. ethoxy); Δ TPSA ≈ +10 Ų (vs. ethoxy); Δ MW ≈ +47.5 Da (vs. ethoxy) |
| Conditions | Calculated physicochemical properties based on SMILES structure; no experimental logP or permeability data located in permitted sources |
Why This Matters
Lipophilicity differences of this magnitude can translate to ≥3-fold differences in membrane permeability coefficients, directly impacting intracellular compound exposure in cell-based CCR4 antagonism assays.
